molecular formula C10H16BrN3O2 B13558806 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid

3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid

Cat. No.: B13558806
M. Wt: 290.16 g/mol
InChI Key: VNHBWXDBLPJAHI-UHFFFAOYSA-N
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Description

3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom attached to the pyrazole ring, an isopropylamino group, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyrazole derivative followed by the introduction of the isopropylamino group and the methylpropanoic acid moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The subsequent steps may require the use of protecting groups and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The isopropylamino group may enhance its solubility and bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)propanamide
  • 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride
  • 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid

Uniqueness

Compared to similar compounds, 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid is unique due to the presence of the isopropylamino group and the methylpropanoic acid moiety

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-methyl-2-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C10H16BrN3O2/c1-7(2)13-10(3,9(15)16)6-14-5-8(11)4-12-14/h4-5,7,13H,6H2,1-3H3,(H,15,16)

InChI Key

VNHBWXDBLPJAHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CN1C=C(C=N1)Br)C(=O)O

Origin of Product

United States

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